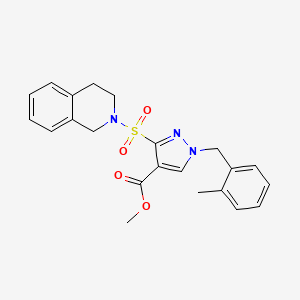

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is an intriguing compound with a complex structure. It combines the dihydroisoquinoline and pyrazole moieties, providing a range of reactivity and potential applications in scientific research. Known for its multifaceted chemical properties, it finds uses in various fields including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves several key steps:

Formation of the Dihydroisoquinoline Moiety: : Starting from a substituted benzaldehyde and amine, the dihydroisoquinoline core is formed through a Pictet-Spengler reaction.

Sulfonylation: : The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base to protect the nitrogen atom.

Pyrazole Formation: : The 1-(2-methylbenzyl) pyrazole is synthesized via cyclization of a hydrazine derivative with a β-ketoester.

Coupling Reaction: : The final step involves coupling the sulfonylated dihydroisoquinoline with the pyrazole carboxylate through an esterification reaction, using a suitable coupling reagent like EDCI.

Industrial Production Methods

Industrial synthesis may employ optimized conditions for scale-up, including:

Continuous Flow Chemistry: : Utilizing continuous flow reactors to handle the multiple-step synthesis efficiently.

Catalysis: : Leveraging catalytic systems to enhance reaction rates and yields.

Green Chemistry Principles: : Implementing environmentally friendly solvents and conditions to minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.

Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.

Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Hydrogen gas with palladium on carbon catalyst.

Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.

Major Products

Oxidation Products: : Carboxylic acids, aldehydes or ketones.

Reduction Products: : Saturated isoquinoline derivatives.

Substitution Products: : Varied sulfonyl nucleophile adducts.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, the presence of the isoquinoline moiety is associated with inhibition of cancer cell proliferation. A study demonstrated that derivatives of isoquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The sulfonamide group in methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be beneficial in treating conditions such as glaucoma and edema .

Antimicrobial Properties

Compounds with similar frameworks have shown promising antimicrobial activity. The presence of the pyrazole ring enhances interaction with microbial targets, potentially leading to the development of new antibiotics .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents to modulate biological properties .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase activity. The IC50 value was determined to be around 25 μM, indicating moderate inhibition compared to standard sulfonamide drugs .

Data Tables

| Application Area | Biological Activity | Reference |

|---|---|---|

| Antitumor | Apoptosis induction | |

| Enzyme Inhibition | Carbonic anhydrase inhibition | |

| Antimicrobial | Broad-spectrum activity |

| Structural Feature | Related Compounds | Biological Activity |

|---|---|---|

| Isoquinoline | Compound A | Antitumor |

| Sulfonamide | Compound B | Enzyme inhibition |

| Pyrazole | Compound C | Antimicrobial |

Mécanisme D'action

The compound exerts its effects through specific interactions with molecular targets:

Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.

Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-((1H-isoquinolin-2-yl)sulfonyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate: : Similar structure but differs in the hydrogenation state of the isoquinoline ring.

Methyl 3-((1H-pyrazol-3-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: : Similar pyrazole core but different substitution pattern.

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: : Similar structure but with a different aromatic substitution.

Uniqueness

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of dihydroisoquinoline and pyrazole moieties, providing a versatile scaffold for diverse applications.

This compound's structural complexity and reactivity open doors for novel discoveries in various scientific fields. Each moiety contributes distinct properties, making it a valuable compound for research and industrial applications.

Activité Biologique

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a pyrazole ring, a sulfonamide group, and an isoquinoline moiety. Its molecular formula is C19H19N3O4S, with a molecular weight of approximately 417.5 g/mol. The unique combination of functional groups allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C19H19N3O4S |

| Molecular Weight | 417.5 g/mol |

| Key Functional Groups | Pyrazole, Isoquinoline, Sulfonamide |

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and isoquinoline moieties have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The compound has been evaluated for its antitumor potential. Research indicates that it may act as an inhibitor of specific kinases involved in tumor proliferation. For example, certain pyrazole derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cancer cell viability in vitro and in vivo models .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of related compounds. For instance:

- Antibacterial Assays : Compounds were tested against Gram-positive and Gram-negative bacteria using the microplate Alamar Blue assay. Results indicated effective inhibition at concentrations as low as 0.25 µg/mL when compared to standard antibiotics .

- Antitumor Activity : A study evaluated several pyrazole derivatives for their cytotoxic effects on various cancer cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range .

In Vivo Studies

In vivo models further validated the efficacy of these compounds:

- Tumor Models : Animal studies demonstrated significant tumor reduction when treated with pyrazole derivatives, supporting their potential as therapeutic agents against cancer .

- Inflammation Models : Inflammatory response was significantly reduced in animal models treated with the compound, indicating its potential use in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDPSBZIEHXIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.